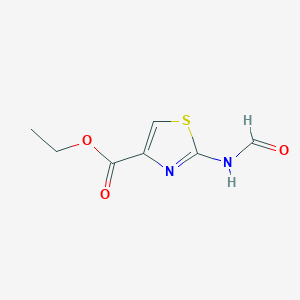

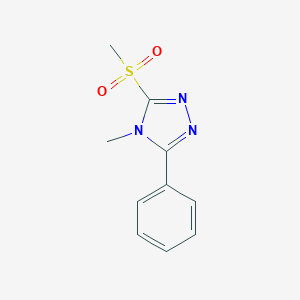

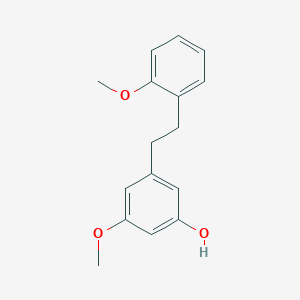

![molecular formula C7H10N2S B049961 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine CAS No. 124458-27-1](/img/structure/B49961.png)

4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves several key strategies, including the optimization of pharmacokinetic properties and the development of novel synthetic routes. For instance, Letavic et al. (2017) described the synthesis and preclinical characterization of novel 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, highlighting the optimization efforts that led to the identification of compounds with potent and selective brain penetrant properties (Letavic et al., 2017).

Molecular Structure Analysis

The molecular structure and properties of related compounds have been studied extensively using various analytical techniques. For example, Gumus et al. (2018) focused on the structural features of a similar compound, employing experimental and theoretical studies to elucidate its molecular structure, vibrational frequencies, and surface properties (Gumus et al., 2018).

Chemical Reactions and Properties

Chemical reactions involving these heterocyclic compounds are diverse, with methodologies developed for their functionalization and transformation into biologically active derivatives. Zheng et al. (2014) presented a metal-free synthesis of 1,2,4-triazolo[1,5-a]pyridines through an intramolecular oxidative N-N bond formation, showcasing the versatility of reactions applicable to this class of compounds (Zheng et al., 2014).

Physical Properties Analysis

The physical properties of "4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine" and related compounds, such as solubility, melting point, and stability, are crucial for their development into potential pharmaceutical agents. Studies often include the evaluation of these properties to determine the compounds' suitability for further development.

Chemical Properties Analysis

The chemical properties, including reactivity, potential for functionalization, and interaction with biological targets, are essential aspects of research on these compounds. The work by Haginoya et al. (2004) on the conformational analysis of a non-amidine factor Xa inhibitor incorporating 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine highlights the importance of understanding these properties for the development of therapeutically relevant molecules (Haginoya et al., 2004).

Scientific Research Applications

-

Preparation of 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic Acid Hydrochloride

-

Construction of Bicyclic Fused Triazolium Ionic Liquids

- Application : The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which is similar to 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine, has found application in the construction of bicyclic fused triazolium ionic liquids .

- Method : These ionic liquids were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .

-

Synthesis of 4-(tert-Butyldimethylsilyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine

- Application : The structural core of 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyridine, which is similar to 4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine, has found application in the construction of bicyclic fused triazolium ionic liquids .

- Method : These ionic liquids were designed for the chemoselective extraction of copper (II) ions and also histidine-containing peptides .

-

Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro derivatives

properties

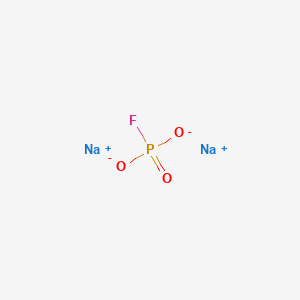

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-5-9-6-2-3-8-4-7(6)10-5/h8H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBINGMJYXILDP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)CNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567000 |

Source

|

| Record name | 2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6,7-Tetrahydro-2-methylthiazolo[5,4-c]pyridine | |

CAS RN |

124458-27-1 |

Source

|

| Record name | 2-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Decoxyphenoxy)-2-oxopropyl]-3-methoxycarbonylindole-5-carboxylic acid](/img/structure/B49900.png)